molecular formula C10H12N2O2 B1468393 2-Cyclopentylpyrimidine-4-carboxylic acid CAS No. 1341862-89-2

2-Cyclopentylpyrimidine-4-carboxylic acid

Cat. No.: B1468393
CAS No.: 1341862-89-2
M. Wt: 192.21 g/mol
InChI Key: DAICBHAXXNOKAT-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

The molecular structure of this compound exhibits a well-defined arrangement that contributes significantly to its chemical and biological properties. According to comprehensive database entries, the compound possesses the molecular formula C10H12N2O2 with a molecular weight of 192.21 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for substituted pyrimidine derivatives. The Chemical Abstracts Service has assigned the registry number 1341862-89-2 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

The structural architecture features a pyrimidine ring as the central heterocyclic core, which contains two nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. The cyclopentyl group is attached to the carbon atom at position 2 of the pyrimidine ring, while the carboxylic acid functionality occupies position 4. This specific substitution pattern creates a molecule with distinct electronic and steric characteristics that influence its reactivity and biological interactions. The Simplified Molecular Input Line Entry System representation of the compound is C1CCC(C1)C2=NC=CC(=N2)C(=O)O, which provides a concise textual description of the molecular connectivity.

Detailed structural analysis reveals several key molecular parameters that define the compound's three-dimensional arrangement. The heavy atom count totals 14 atoms, comprising carbon, nitrogen, and oxygen constituents. The molecule contains two rotatable bonds, primarily involving the cyclopentyl substituent and the carboxylic acid group, which provides conformational flexibility. The polar surface area measures 63 square angstroms, indicating moderate polarity that influences solubility and permeability characteristics. The calculated logarithm of the partition coefficient between octanol and water equals 0.69, suggesting balanced hydrophilic and lipophilic properties.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Chemical Abstracts Service Number 1341862-89-2
Heavy Atom Count 14
Rotatable Bond Count 2
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 63 Ų
Calculated LogP 0.69

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of pyrimidine chemistry and the growing sophistication of heterocyclic synthesis methodologies. While specific details regarding the initial discovery and first preparation of this particular compound remain limited in the available literature, its emergence can be contextualized within the extensive research efforts dedicated to pyrimidine derivatives throughout the late twentieth and early twenty-first centuries. The compound first appeared in chemical databases in 2012, suggesting that systematic study and characterization occurred during this period. The creation date of October 22, 2012, in major chemical databases marks a significant milestone in the formal recognition and documentation of this compound's existence.

The synthetic approaches to this compound have evolved considerably since its initial preparation, reflecting advances in catalytic methodologies and green chemistry principles. Early synthetic routes likely employed traditional palladium-catalyzed coupling reactions, which, while effective, presented limitations in terms of cost and environmental impact. Recent patent literature documents innovative synthetic strategies that utilize nickel-based catalysts as alternatives to expensive palladium systems, representing a significant advancement in the practical accessibility of this compound. These developments have been driven by the increasing demand for cost-effective and environmentally sustainable synthetic methodologies in pharmaceutical and fine chemical manufacturing.

The compound's recognition within the scientific community has been facilitated by its inclusion in comprehensive chemical databases and commercial supplier catalogs. Multiple international suppliers now offer this compound for research purposes, indicating established demand and standardized preparation methods. The availability of this compound through various commercial channels has accelerated research activities and enabled broader exploration of its potential applications across different scientific disciplines.

Academic Relevance in Organic and Medicinal Chemistry

The academic significance of this compound spans multiple areas of chemical research, with particular prominence in organic synthesis and medicinal chemistry applications. In the realm of organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures through various synthetic transformations. The presence of both the pyrimidine heterocycle and the carboxylic acid functionality provides multiple sites for chemical modification, enabling the preparation of diverse derivative compounds with potentially enhanced properties. Research investigations have demonstrated the compound's utility in coordination chemistry, where it functions as a ligand in metal complex formation.

Medicinal chemistry applications represent a particularly active area of research involving this compound and related derivatives. The compound's structural features align with pharmacophore patterns commonly associated with biologically active molecules, making it an attractive scaffold for drug discovery efforts. Studies have explored the incorporation of pyrimidine carboxylic acid derivatives into kinase inhibitor development programs, where these compounds serve as key structural components. The presence of the cyclopentyl substituent provides opportunities for modulating molecular properties such as metabolic stability, protein binding affinity, and cellular permeability.

Advanced synthetic methodologies continue to expand the utility of this compound in academic research settings. Recent developments in coupling reaction chemistry have enabled the efficient preparation of this compound using environmentally benign catalytic systems. These synthetic advances have particular relevance for academic laboratories seeking to explore structure-activity relationships and develop new chemical entities with improved therapeutic profiles. The compound's role as a pharmaceutical intermediate has been documented in patent literature, indicating its integration into industrial drug development processes.

Table 2: Research Applications of this compound

Application Area Specific Use Research Focus Reference
Coordination Chemistry Ligand Formation Ruthenium Complex Synthesis
Kinase Inhibition Pharmaceutical Intermediate Drug Discovery Programs
Synthetic Methodology Coupling Reactions Green Chemistry Development
Medicinal Chemistry Scaffold Compound Structure-Activity Studies

The compound's relevance extends to contemporary research trends in heterocyclic chemistry, where scientists seek to develop novel synthetic approaches that minimize environmental impact while maximizing efficiency. The successful implementation of nickel-catalyzed synthetic routes for this compound preparation exemplifies these efforts, demonstrating how fundamental research can address practical challenges in chemical manufacturing. Academic institutions continue to investigate the compound's potential in various therapeutic areas, contributing to the growing body of knowledge surrounding pyrimidine-based drug candidates and their optimization strategies.

Properties

IUPAC Name

2-cyclopentylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICBHAXXNOKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentylpyrimidine-4-carboxylic acid is a heterocyclic compound characterized by its pyrimidine structure, which incorporates a cyclopentyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, with a molecular weight of approximately 192.218 g/mol. The compound's unique structure allows for various chemical modifications that may enhance its biological properties.

PropertyValue
Molecular FormulaC10H12N2O2C_{10}H_{12}N_{2}O_{2}
Molecular Weight192.218 g/mol
Functional GroupsCarboxylic acid
Structural FeaturesPyrimidine ring, cyclopentyl group

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its biological effects.

Antiviral Activity

Pyrimidine derivatives are known for their antiviral effects, particularly against RNA viruses. The potential antiviral activity of this compound suggests it could inhibit viral replication through interference with viral enzymes or host cell receptors.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been well-documented. Studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally similar to this compound. Results indicated promising activity against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in antibiotic development .
  • Antiviral Mechanism : In vitro studies on related compounds demonstrated inhibition of viral replication through enzyme inhibition. It is anticipated that similar mechanisms may be applicable to this compound, although direct evidence is still required .
  • Anticancer Effects : Research on pyrimidine analogs highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The structural features of this compound may contribute to these effects by enhancing binding affinity to cancer-related targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Pyrimidine-4-carboxylic acid derivatives share a common scaffold but differ in substituents at the 2- and 6-positions, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2-Cyclopentylpyrimidine-4-carboxylic acid 1694900-18-9 C₁₁H₁₄N₂O₂ 206.24 Cyclopentyl (C₂), COOH (C₄) Organic synthesis, drug discovery
2-(Phenylthio)pyrimidine-4-carboxylic acid - C₁₁H₉N₂O₂S 245.27 Phenylthio (C₂), COOH (C₄) Covalent enzyme inhibition studies
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Cl (C₂), CH₃ (C₆), COOH (C₄) Intermediate in fine chemicals
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid 1240599-70-5 C₉H₁₀N₂O₂ 178.19 Cyclopropyl (C₂), CH₃ (C₆), COOH (C₄) Lab-scale synthesis, research
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 C₆H₆N₂O₂S 170.19 SCH₃ (C₂), COOH (C₄) Chemical biology probes

Key Findings

Steric and Electronic Effects :

  • The cyclopentyl group in this compound provides greater steric hindrance compared to smaller substituents like methyl (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or cyclopropyl (e.g., 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid). This bulkiness may enhance selectivity in binding to hydrophobic pockets in proteins .
  • Electron-withdrawing groups (e.g., Cl in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increase electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions .

Applications :

  • Drug Discovery : The cyclopentyl derivative’s bulkiness makes it a candidate for kinase inhibitors, where steric effects modulate binding .
  • Covalent Inhibitors : Thioether-containing derivatives (e.g., 3c) act as warheads in covalent inhibitors, targeting cysteine residues in enzymes .

Table 2: Availability and Commercial Status

Compound Name Supplier Purity Price (50 mg) Status
This compound CymitQuimica - 566.00 € Discontinued
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Lab Suppliers - - Available
2-Methylsulfanylpyrimidine-4-carboxylic acid MIC Scientific Ltd. - - Available

Preparation Methods

Synthetic Route Overview

The most detailed preparation method available involves the synthesis of intermediates such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine followed by coupling with acrylic acid and subsequent cyclization to yield derivatives closely related to 2-cyclopentylpyrimidine-4-carboxylic acid. The key steps include:

  • Step 1: Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid under catalytic conditions.
  • Step 2: Intramolecular cyclization of the coupled product to form the target carboxylic acid derivative.

This method is well-documented in patent literature, providing detailed conditions, reagents, and yields.

Detailed Preparation Procedure

Step 1: Coupling Reaction

  • Starting materials:

    • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
    • Acrylic acid
  • Catalysts and reagents:

    • Metal nickel salt (e.g., nickel chloride)
    • Cuprous iodide (CuI) or other cuprous halides
    • Organic ligand (e.g., triphenylphosphine)
    • Base: N,N-diisopropylethylamine (DIPEA) or similar organic bases
    • Solvent: Absolute ethanol
  • Conditions:

    • Acrylic acid is added dropwise to the reaction mixture to control side reactions.
    • Temperature is maintained below 65 °C during addition, then raised to 50–80 °C for 8 hours.
    • The reaction is performed under nitrogen atmosphere to prevent oxidation.
  • Outcome:

    • Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediate.
    • Yield reported: Approximately 73.1% based on starting amine.

Step 2: Intramolecular Cyclization

  • Catalysts:

    • Cuprous chloride (CuCl) or cuprous bromide (CuBr)
  • Solvents:

    • N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), dichloromethane (DCM), tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile
  • Bases:

    • Organic bases: diisopropylethylamine, triethylamine, triethylene diamine
    • Inorganic bases: potassium carbonate, sodium hydroxide, potassium hydroxide
  • Conditions:

    • Temperature range: 50–110 °C
    • Reaction proceeds to form 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a close derivative of the target compound.

Reaction Parameters and Optimization

Parameter Details Impact on Yield/Selectivity
Molar ratio (amine:acrylic acid) 1:1 to 1:5 (optimal ~1:3.2) Higher acrylic acid ratio improves coupling completeness and yield
Temperature (Step 1) Below 65 °C during addition, 50–80 °C during reaction Controlled temperature minimizes side reactions
Catalyst type Nickel salt + cuprous halide (iodide, chloride, bromide) Essential for coupling and cyclization efficiency
Solvent (Step 2) DMF, DMAc, DMSO, DCM, THF, 1,4-dioxane, acetonitrile Solvent polarity affects cyclization rate and purity
Base type Organic (DIPEA, triethylamine) or inorganic (K2CO3, NaOH) Base choice influences reaction rate and product stability

Notes on Purification and Yield

  • After the coupling reaction, the product is cooled to 5–10 °C, stirred for 1 hour, then filtered and washed with ethanol to isolate the intermediate.
  • Drying is performed at approximately 65 °C.
  • The overall yield for the intermediate coupling product is about 73%, indicating an efficient process.
  • The cyclization step proceeds with good selectivity under the described conditions, although exact yields for this step are less frequently reported.

Summary Table of Preparation Method

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Yield (%) Notes
1 Coupling 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, acrylic acid, nickel chloride, cuprous iodide, triphenylphosphine, DIPEA Absolute ethanol <65 (addition), 50-80 (reaction) 73.1 Acrylic acid added dropwise to control side reactions
2 Intramolecular Cyclization Cuprous chloride/bromide, organic/inorganic base DMF, DMAc, DMSO, DCM, THF, 1,4-dioxane, acetonitrile 50-110 Not specified Cyclization to form carboxylic acid derivative

Q & A

Q. What are the standard synthetic routes for 2-Cyclopentylpyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Cyclopentyl Group Introduction : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the cyclopentyl moiety to the pyrimidine core.
  • Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or RuO₄ under controlled pH (pH 8–10) to avoid over-oxidation.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Q. Optimization Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation.
  • Yield Monitoring : Use HPLC or TLC to track intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • ¹H/¹³C NMR :
    • Cyclopentyl Protons : Multiplet signals at δ 1.5–2.5 ppm (cyclopentyl CH₂) and δ 2.5–3.0 ppm (CH adjacent to pyrimidine).
    • Carboxylic Acid Proton : Broad singlet at δ 12–14 ppm (if protonated).
  • IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid).
  • Mass Spectrometry : Molecular ion peak at m/z 221 (C₁₀H₁₂N₂O₂⁺) and fragmentation patterns confirming cyclopentyl loss .

Validation : Compare data with PubChem entries (DTXSID80628483) or computed spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when testing this compound against different enzyme targets?

Contradictions may arise due to assay conditions or target flexibility. Methodological approaches include:

  • Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases. Adjust protonation states of the carboxylic acid group based on pH .
  • Assay Standardization :
    • Use consistent buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers).
    • Validate purity via LC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) .
  • Enzyme Kinetics : Measure IC₅₀ values under varying substrate concentrations to identify noncompetitive vs. competitive inhibition .

Q. What strategies are recommended for modifying the cyclopentyl substituent to enhance target selectivity while maintaining solubility?

Structural analogs suggest:

  • Ring Size Variation : Replace cyclopentyl with cyclobutyl (smaller ring) to reduce steric hindrance or cyclohexyl (larger) for hydrophobic pocket compatibility .
  • Substituent Positioning : Introduce methyl or methoxy groups at the 2-position of the cyclopentyl ring to modulate lipophilicity (logP) and solubility (Table 1).

Q. Table 1. Impact of Cyclopentyl Modifications on Bioactivity

CompoundModificationlogPSolubility (mg/mL)IC₅₀ (μM) COX-2
2-Cyclopentyl (Parent)None2.10.812.3
2-Cyclopentyl-6-methylMethyl at pyrimidine 62.50.58.7
2-CyclobutylSmaller ring1.81.215.9

Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using SPR (surface plasmon resonance) for binding kinetics .

Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?

  • Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for Suzuki couplings to reduce heavy metal waste.
  • Energy Efficiency : Employ microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes vs. 6 hours for cyclization) .

Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each route .

Q. What analytical methods are recommended to confirm the stereochemical integrity of chiral derivatives of this compound?

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/IPA mobile phases.
  • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How should researchers address discrepancies in computational vs. experimental binding affinities of this compound with protein targets?

  • Force Field Calibration : Adjust parameters for the carboxylic acid group in docking software (e.g., AMBER vs. CHARMM).
  • Explicit Solvent MD Simulations : Run 100-ns simulations to account for solvent effects on binding pockets.
  • Experimental Validation : Use ITC (isothermal titration calorimetry) to measure ΔG and compare with computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Cyclopentylpyrimidine-4-carboxylic acid
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2-Cyclopentylpyrimidine-4-carboxylic acid

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